REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[C:16](OCC)(=[O:18])[CH3:17].O>C1C=CC=CC=1>[C:16]([CH:9]1[CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11][C:10]1=[O:13])(=[O:18])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred after complete evolution of the gas for 3 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
After column chromatography purification on silica gel with hexane/EtOAc 15:1 a clean product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1C(CCC(C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |